

2-(4-Formyl-2-methoxyphenoxy)propanoic acid

literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Formyl-2-methoxyphenoxy)propanoic acid

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An In-depth Technical Guide to **2-(4-Formyl-2-methoxyphenoxy)propanoic acid**: Synthesis, Properties, and Therapeutic Potential

Introduction

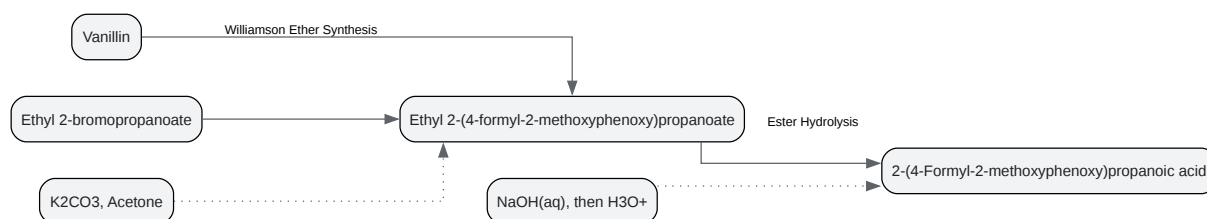
2-(4-Formyl-2-methoxyphenoxy)propanoic acid is a fascinating molecule that stands at the intersection of natural product chemistry and modern drug discovery. Structurally, it is a derivative of vanillin, the primary component of vanilla bean extract, and also belongs to the class of phenoxypropanoic acids. Vanillin and its derivatives are recognized for a wide array of pharmacological activities, serving as a privileged scaffold in medicinal chemistry.[1][2] The aromatic ring of vanillin contains aldehyde, hydroxyl, and ether functional groups that allow for extensive modification to generate derivatives with promising biological activities.[1][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of **2-(4-Formyl-2-methoxyphenoxy)propanoic acid**, tailored for researchers, scientists, and professionals in drug development.

Synthetic Methodologies

The synthesis of **2-(4-Formyl-2-methoxyphenoxy)propanoic acid** can be logically approached through a Williamson ether synthesis, a robust and widely utilized method for preparing ethers. This involves the reaction of vanillin with a suitable propanoic acid derivative. A plausible and efficient synthetic route starts from the readily available natural product, vanillin.

Proposed Synthetic Pathway

The synthesis can be envisioned in a two-step process starting from vanillin. The first step involves the protection of the aldehyde group, followed by the etherification of the phenolic hydroxyl group with a 2-halopropanoate, and subsequent deprotection and hydrolysis. A more direct approach, however, involves the direct etherification of the phenolic hydroxyl of vanillin.



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Caption: Proposed synthesis of **2-(4-Formyl-2-methoxyphenoxy)propanoic acid** from vanillin.

Detailed Experimental Protocol: Synthesis from Vanillin

This protocol is a generalized representation and would require optimization.

Step 1: Williamson Ether Synthesis

- To a solution of vanillin (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).
- Stir the mixture at room temperature for 30 minutes to form the phenoxide.
- Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
- Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(4-formyl-2-methoxyphenoxy)propanoate.
- Purify the crude product by column chromatography on silica gel.

Step 2: Ester Hydrolysis

- Dissolve the purified ethyl 2-(4-formyl-2-methoxyphenoxy)propanoate (1 equivalent) in a mixture of ethanol and water.
- Add an aqueous solution of sodium hydroxide (NaOH, 2 equivalents) and stir the mixture at room temperature.
- Monitor the hydrolysis by TLC.
- Once the reaction is complete, remove the ethanol under reduced pressure.
- Cool the aqueous residue in an ice bath and acidify with dilute hydrochloric acid (HCl) until the product precipitates.
- Collect the solid product by vacuum filtration, wash with cold water, and dry to yield **2-(4-Formyl-2-methoxyphenoxy)propanoic acid**.
- The product can be further purified by recrystallization.

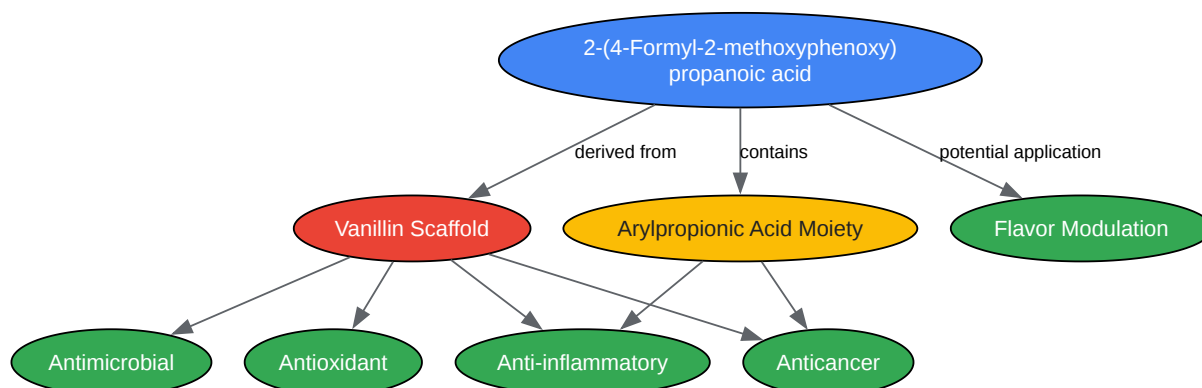
Physicochemical Properties

While specific experimental data for **2-(4-Formyl-2-methoxyphenoxy)propanoic acid** is not readily available, the properties of the closely related compound, 2-(4-methoxyphenoxy)propanoic acid (also known as Lactisole), can provide a valuable reference point.

Property	Value (for 2-(4-methoxyphenoxy)propanoic acid)	Reference
Molecular Formula	C10H12O4	[4][5]
Molecular Weight	196.20 g/mol	[4][5]
Appearance	White to off-white powder	[6]
Melting Point	88-94 °C	[6]
Boiling Point	377.00 °C @ 760.00 mm Hg (est.)	[7][8]
Solubility	Soluble in alcohol; water solubility 3129 mg/L @ 25 °C (est.)	[7][8]
pKa	3.29±0.10 (Predicted)	[9]
LogP	1.7	[4][5]

Biological Activities and Potential Applications

The structural components of **2-(4-Formyl-2-methoxyphenoxy)propanoic acid** suggest a rich pharmacological potential, drawing from the known bioactivities of vanillin derivatives and arylpropionic acids.



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Caption: Potential biological activities derived from the core chemical structure.

Anti-inflammatory and Analgesic Activity

Arylpropionic acid derivatives are a well-established class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with ibuprofen being a prominent example.[10][11] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Vanillin itself has demonstrated anti-inflammatory properties, for instance, by inhibiting nitric oxide synthase.[3][12] The hybrid structure of **2-(4-Formyl-2-methoxyphenoxy)propanoic acid**, combining the vanillin scaffold with a propionic acid side chain, makes it a prime candidate for investigation as a novel anti-inflammatory agent.

Anticancer Potential

Vanillin and its derivatives have shown promise as anticancer agents across various cancer types.[3][12] For example, some vanillin derivatives have been found to inhibit cancer cell proliferation and migration and induce apoptosis.[3] The specific structural features, such as the nature and position of substituents on the aromatic ring, play a crucial role in modulating this biological activity.[1] The aldehyde group on the target molecule could be a key site for further derivatization to enhance anticancer efficacy.

Antimicrobial and Antioxidant Properties

Vanillin is known to be a potent scavenger of reactive oxygen species (ROS) and possesses antimicrobial activity against a range of bacteria and fungi.[2][3] This bioactivity is often attributed to the phenolic hydroxyl group, which in our target molecule is etherified. However, the overall electronic properties of the molecule and the presence of the aldehyde group could still contribute to significant antimicrobial and antioxidant effects. Vanillin derivatives have been synthesized that show broad-spectrum antimicrobial activity.[2]

Flavor Modulation

The structurally similar compound, 2-(4-methoxyphenoxy)propanoic acid (Lactisole), is a known sweetness inhibitor used in the food industry.[9] It is recognized as a safe flavor additive.[9][13] This suggests that **2-(4-Formyl-2-methoxyphenoxy)propanoic acid** could also possess taste-modulating properties, a potential application in food science.

Key Experimental Workflow: In Vitro Anti-inflammatory Assay

To evaluate the potential anti-inflammatory effects, a common in vitro assay is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol: Nitric Oxide (NO) Inhibition Assay

- **Cell Culture:** Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of **2-(4-Formyl-2-methoxyphenoxy)propanoic acid** for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NSAID).
- **Stimulation:** Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

- NO Measurement (Griess Assay):
 - Collect 50 μ L of the cell culture supernatant from each well.
 - Add 50 μ L of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 μ L of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
 - Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

2-(4-Formyl-2-methoxyphenoxy)propanoic acid is a molecule with significant untapped potential. Its synthesis is readily achievable from the natural product vanillin, and its structural features suggest a diverse range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Further investigation into this compound and its derivatives could lead to the development of novel therapeutic agents and functional ingredients. This guide provides a foundational framework for researchers to embark on the exploration of this promising chemical entity.

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- To cite this document: BenchChem. [2-(4-Formyl-2-methoxyphenoxy)propanoic acid literature review]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272851#2-4-formyl-2-methoxyphenoxy-propanoic-acid-literature-review]

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